REACTION_CXSMILES
|
[Na].[CH2:2]([OH:11])[CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].Br[CH2:13][C:14]([OH:16])=[O:15].[C:17](Cl)(=O)[CH3:18].[C:21]([O-])(=O)C.[Na+]>C(O)(C)C>[OH:11][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:13][C:14]([O:16][CH:17]([CH3:18])[CH3:21])=[O:15] |f:4.5,^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(COCCOCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After 18 hours at 100° C. the excess of diethylene glycol was distilled off at about 4 mm Hg
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours at 65° C. the mixture
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated nearly to dryness, whereupon it
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with 1,1,1-trichloroethane (3×50ml)
|
Type
|
WASH
|
Details
|
The pooled organic phases were washed with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the pooled water phases with dichloromethane (50 ml) that
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Name
|
|
Type
|
|
Smiles
|
OCCOCCOCCOCC(=O)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |